molecular formula C13H12O4 B13925745 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid methyl ester CAS No. 16059-76-0

4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13925745
CAS No.: 16059-76-0
M. Wt: 232.23 g/mol
InChI Key: XWWNWUWMAGPUKU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester is an organic compound with the molecular formula C13H12O4. It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group, a hydroxyl group, and a methoxy group on the naphthalene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The production facilities are equipped with advanced technologies to handle large-scale reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the molecular structure and function of the target molecules, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester: Similar structure but with additional iodine and methoxy groups.

    2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester: Similar structure but with the hydroxyl group at a different position.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

16059-76-0

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-hydroxy-8-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-16-12-5-3-4-9-10(12)6-8(7-11(9)14)13(15)17-2/h3-7,14H,1-2H3

InChI Key

XWWNWUWMAGPUKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2O)C(=O)OC

Origin of Product

United States

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